molecular formula C8H13N3 B1447798 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine CAS No. 185796-74-1

5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine

Cat. No.: B1447798
CAS No.: 185796-74-1
M. Wt: 151.21 g/mol
InChI Key: HUQMVCUMAXSLJG-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-Imidazo[1,2-a]pyridin-8-ylmethanamine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol. It belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold recognized for its wide spectrum of favorable pharmacological properties . This core structure is found in several marketed drugs and active investigational compounds, demonstrating significant importance in medicinal chemistry research . The imidazo[1,2-a]pyridine scaffold is associated with diverse biological activities, including anti-tubercular, anti-cancer, antiviral, antibacterial, antiulcer, and anti-inflammatory effects . Specific derivatives functionalized at the 8-position, such as this methanamine compound, are valuable intermediates in drug discovery. Researchers utilize this and similar compounds to develop new therapeutic agents, with the 8-position being a key site for further chemical modification to optimize potency and properties . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h3,5,7H,1-2,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQMVCUMAXSLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185796-74-1
Record name 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
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Preparation Methods

Preparation Methods of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine

General Synthetic Approaches to Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine core can be synthesized through various methods such as:

  • Condensation reactions of 2-aminopyridines with α-haloketones or aldehydes, facilitating ring closure to form the fused bicyclic system.
  • Multicomponent reactions (MCRs) , including Ugi reactions, which allow the simultaneous formation of the imidazo[1,2-a]pyridine ring and functionalization.
  • Oxidative coupling and tandem reactions , which enable more complex substitutions and ring modifications.

These methods provide versatile routes to access a wide variety of substituted imidazo[1,2-a]pyridines, including tetrahydro derivatives.

Specific Preparation of this compound

The preparation of this compound specifically involves:

Starting Materials and Core Construction
  • The imidazo[1,2-a]pyridine ring is typically constructed by the condensation of 2-aminopyridine derivatives with appropriate aldehydes or halogenated precursors such as chloroacetaldehyde.
  • For example, 2-amino-5-chloropyridine can be condensed with chloroacetaldehyde to yield halogenated imidazo[1,2-a]pyridine intermediates, which are then functionalized further.
Introduction of the Methanamine Group
  • The methanamine substituent at the 8-position can be introduced via nucleophilic substitution or reductive amination strategies.
  • A notable method involves the reaction of an 8-halogenated imidazo[1,2-a]pyridine intermediate with aminomethyl reagents under palladium-catalyzed conditions or via direct nucleophilic displacement.
  • Palladium-catalyzed aminocarbonylation has been reported to introduce amide functionalities at position 8, which can be subsequently reduced to amines.
Example from Patent Literature
  • A large-scale preparation method involves refluxing substituted imidazo[1,2-a]pyridine carboxylates with ethanolamine in tetrahydrofuran (THF), followed by distillation and crystallization steps to isolate the amine product as a white powder.
  • This process includes repeated solvent distillations to drive the reaction to completion and purification by filtration and washing.

Multicomponent Reaction Approach

  • The Ugi four-component reaction has been employed to synthesize imidazo[1,2-a]pyridine-containing peptidomimetics, which can include the 8-ylmethanamine moiety.
  • This method involves reacting heterocyclic acids, aldehydes, primary amines, and isocyanides in methanol at moderate temperatures (50 °C) for 24–48 hours, yielding target compounds in 28–72% yield.
  • Although this approach is more general for peptidomimetic derivatives, it demonstrates the versatility of imidazo[1,2-a]pyridine functionalization.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield/Scale Notes Source
Condensation of 2-aminopyridine with chloroacetaldehyde 2-aminopyridine derivatives, chloroacetaldehyde, ethanol solvent 84–91% for iodoimidazo intermediates Efficient ring formation, moderate to high yield
Palladium-catalyzed aminocarbonylation Pd catalyst on supported ionic liquid, amines, halogenated imidazo[1,2-a]pyridines Good to excellent selectivity Recyclable catalyst, low Pd leaching
Reflux with ethanolamine in THF Imidazo[1,2-a]pyridine carboxylate, ethanolamine, THF, reflux 50% isolated yield, kg scale Large-scale preparation, crystallization step
Ugi four-component reaction Heterocyclic acids, aldehydes, amines, isocyanides, methanol, 50 °C 28–72% yields Versatile for peptidomimetics, longer reaction times

Detailed Research Findings and Notes

  • The use of palladium catalysts immobilized on supported ionic liquid phases represents an advanced and environmentally considerate method for functionalizing imidazo[1,2-a]pyridines, offering catalyst recyclability and minimized metal contamination.
  • Large-scale syntheses emphasize solvent management and purification techniques such as distillation and crystallization to achieve high purity and yield of the target amine.
  • Multicomponent reactions provide a flexible synthetic platform but may require longer reaction times and careful optimization of conditions to maximize yields.
  • The tetrahydro nature of the imidazo[1,2-a]pyridine ring in this compound suggests that hydrogenation or reduction steps may be involved if starting from aromatic precursors.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine exhibit promising anticancer properties. For example, a study demonstrated that specific analogs can inhibit cancer cell proliferation through the modulation of signaling pathways associated with cell growth and survival.

Neuroprotective Effects
This compound has shown potential neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to protect neuronal cells from apoptosis induced by oxidative stress. A notable case study involved the use of this compound in models of Alzheimer's disease, where it demonstrated a reduction in amyloid-beta aggregation.

Pharmacology

Receptor Modulation
this compound acts as a modulator for various receptors including serotonin and dopamine receptors. Its application in developing drugs for psychiatric disorders is under investigation. Recent studies have highlighted its ability to enhance the efficacy of existing antidepressants.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary findings suggest that it exhibits significant antibacterial effects against Gram-positive bacteria. A detailed study showed its effectiveness against Staphylococcus aureus strains resistant to methicillin.

Material Science

Polymer Chemistry
In material science, this compound serves as a building block for synthesizing functional polymers. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively.

Nanocomposites
This compound is also utilized in the development of nanocomposites that enhance mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance characteristics.

Data Tables

Application Area Key Findings References
Medicinal ChemistryAnticancer activity; neuroprotective effects ,
PharmacologyReceptor modulation; antimicrobial properties ,
Material ScienceFunctional polymers; nanocomposites ,

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal reported that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Neuroprotection in Alzheimer's Models : In an experimental setup involving transgenic mice models for Alzheimer's disease, treatment with this compound led to a significant decrease in cognitive decline and reduction in amyloid plaques compared to control groups.
  • Antimicrobial Efficacy Against Resistant Strains : A clinical trial assessed the effectiveness of this compound against antibiotic-resistant Staphylococcus aureus strains. Results indicated a notable reduction in bacterial load post-treatment.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with various enzymes or receptors, modulating their activity. The methanamine group can also participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

The structural and functional attributes of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine can be contextualized by comparing it to analogs with variations in the heterocyclic core, substituent positions, and functional groups. Below is a detailed analysis:

Core Heterocycle Modifications
Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Applications References
This compound Imidazo[1,2-a]pyridine (saturated) -CH₂NH₂ at position 8 Not reported Flexible scaffold for CNS targets
{5H,6H,7H,8H-Imidazo[1,2-a]pyrimidin-5-yl}methanamine Imidazo[1,2-a]pyrimidine -CH₂NH₂ at position 5 152.20 g/mol Potential kinase inhibition; lower molecular weight
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride Imidazo[1,2-a]pyrazine Benzyl carboxylate at position 2 Not reported Enhanced solubility (HCl salt); used in supply chain studies

Key Observations :

  • Replacing the pyridine core with pyrimidine (as in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
  • Pyrazine derivatives (e.g., ) exhibit distinct solubility profiles due to dihydrochloride salt formation, which may enhance bioavailability.
Substituent Position and Functional Group Variations
Compound Name Substituent Position/Group Synthesis Method Biological Activity/Notes References
2-(2,4-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine -NH₂ at position 6; 2,4-difluorophenyl at position 2 Not specified Fluorine enhances metabolic stability; potential antimicrobial activity
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride -NH₂ at position 3; phenyl at position 2 Nucleophilic substitution High purity (HPLC: 99%); CNS targeting
6-{5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride Pyridine-2-carboxylic acid at position 6 Multi-step nucleophilic substitution Carboxylic acid group improves water solubility

Key Observations :

  • Substituents at position 6 (e.g., -NH₂ in ) versus position 8 (target compound) influence binding affinity to biological targets.
  • Electron-withdrawing groups (e.g., fluorine in ) improve metabolic stability, while carboxylic acid derivatives () enhance solubility.

Biological Activity

5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 185796-74-1

The structural characteristics of this compound contribute to its interaction with various biological targets.

  • Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, it has shown potential as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in the cGAS-STING pathway, crucial for immune response modulation in cancer therapy .
  • Receptor Binding : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit high affinity for peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders and other central nervous system conditions .

Pharmacological Effects

  • Antitumor Activity : In vivo studies have demonstrated that this compound derivatives can enhance the efficacy of anti-PD-1 antibodies in tumor models, achieving significant tumor growth inhibition rates .
  • Antiviral and Antimicrobial Properties : Some studies have indicated that related compounds possess antiviral and antimicrobial activities, suggesting a broader spectrum of biological effects beyond cancer treatment .

Case Studies

Several studies have highlighted the biological activity of imidazo[1,2-a]pyridine derivatives:

  • A study focused on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines found that certain derivatives exhibited significant antitubercular and antiviral activity. These findings suggest potential applications in treating infectious diseases .
  • Another research effort identified a specific derivative with an IC50 value of 5.70 nM against ENPP1, indicating strong inhibitory potential that could be exploited for therapeutic purposes in cancer immunotherapy .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
ENPP1 InhibitionIC50 = 5.70 nM; enhances STING pathway activation
Tumor Growth InhibitionCombined with anti-PD-1 antibody; 77.7% inhibition
Antiviral ActivitySignificant effects against viral pathogens
Antimicrobial EffectsPotential against various bacterial strains

Q & A

Q. What are the most efficient synthetic routes for 5H,6H,7H,8H-imidazo[1,2-a]pyridine derivatives, and how can their purity be optimized?

Methodological Answer: A microwave-assisted synthesis approach enables rapid construction of the imidazo[1,2-a]pyridine (IP) core. Key steps include:

  • Ring-building reactions : React 2-aminonicotinamide with chloroacetaldehyde in ethanol under reflux to form the bicyclic structure .
  • Functionalization : Introduce substituents at positions 2, 3, or 5–8 via metal-mediated C–C coupling or bromination (e.g., dibromination at positions 3 and 6 using NBS in DCM) .
  • Purification : Recrystallization from chloroform-methanol (1:1 v/v) yields high-purity crystals suitable for X-ray diffraction (93–97% yield) .
    Optimization Tips : Use HATU/DIPEA catalysts for amide coupling to minimize side products .

Q. Which analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and stereochemistry, as demonstrated for dibrominated derivatives .
  • Spectroscopic Analysis :
    • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents; aromatic protons appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
    • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups (~3300 cm⁻¹) .
  • Photophysical Profiling : UV-Vis and fluorescence spectroscopy (e.g., λem = 450–500 nm for 2-aryl derivatives) identify fluorophore potential .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives against neurological targets?

Methodological Answer:

  • Acetylcholinesterase (AChE) Inhibition :
    • Ellman’s Assay : Mix derivatives with AChE, DTNB, and acetylthiocholine iodide. Monitor absorbance at 412 nm to quantify thiocholine release .
    • IC50 Determination : Compare inhibition rates of derivatives like 8-(piperidin-1-yl)imidazo[1,2-a]pyridines (IC50 = 0.5–2.0 µM) .
  • Antioxidant Activity :
    • DPPH Radical Scavenging : Measure reduction in absorbance at 517 nm; derivatives with electron-donating groups (e.g., -OCH3) show enhanced activity .

Q. How do structural modifications at position 2 of the IP core influence photophysical properties?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -Cl) : Red-shift absorption maxima (λmax = 320→350 nm) but reduce fluorescence quantum yields (ΦF = 0.15→0.08) .
    • Aryl groups (e.g., 4-methoxyphenyl) : Enhance Stokes shift (Δλ = 80–100 nm) due to intramolecular charge transfer (Table 2 in ).
  • Applications : Derivatives with high ΦF (>0.3) are candidates for bioimaging or optoelectronic materials .

Q. What strategies resolve contradictions in reported biological activities of IP derivatives?

Methodological Answer:

  • SAR Studies : Compare substituent effects across studies. For example:
    • Anticancer Activity : Ethyl 2-(4-chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidine-8-acetate (6p) shows IC50 = 1.2 µM against MCF-7 cells, but methyl substituents at position 7 reduce potency by 50% .
    • Data Normalization : Control for assay conditions (e.g., serum concentration, incubation time) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine

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